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Compound of Interest

Compound Name: 5-IAI (hydrochloride)

Cat. No.: B1158299 Get Quote

Abstract & Introduction
5-Iodo-2-aminoindane (5-IAI) is a rigid analogue of p-iodoamphetamine (PIA) and a structural

isomer of the neurotoxic agent p-chloroamphetamine (PCA).[1] Unlike its amphetamine

counterparts, which are known for severe long-term serotonergic neurotoxicity, 5-IAI was

originally developed by David E. Nichols and colleagues as a potentially non-neurotoxic

alternative for studying serotonin release.

This guide details the in vitro protocols required to characterize the pharmacological profile of

5-IAI. It focuses on two critical axes: functional monoamine transporter activity (uptake

inhibition and release) and cytotoxicity assessments to verify its safety profile relative to

amphetamines.

Key Pharmacological Features[1][2][3][4][5][6][7][8][9]
Mechanism: Non-selective monoamine releasing agent (MRA) with high affinity for the

Serotonin Transporter (SERT).

Receptor Profile: Exhibits affinity for 5-HT2A,

-adrenergic, and 5-HT7 receptors.

Neurotoxicity: Significantly reduced long-term depletion of serotonergic markers compared to

PIA/PCA, though high-dose exposure may still induce transient alterations.
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Safety & Handling
WARNING: 5-IAI is a psychoactive research chemical. It must be handled in a Biosafety Level

2 (BSL-2) facility under strict chemical hygiene standards.

Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended), lab

coat, and safety goggles.

Inhalation Hazard: Handle all powder within a certified chemical fume hood to prevent

inhalation of particulates.

Waste Disposal: Dispose of all biological and chemical waste via high-temperature

incineration streams designated for hazardous pharmaceutical compounds.

Reagent Preparation
Proper solubilization is critical for assay reproducibility. While the hydrochloride salt improves

water solubility, initial dissolution in an organic solvent is recommended to prevent precipitation

in concentrated stocks.

Stock Solution (10 mM)
Weigh 2.96 mg of 5-IAI HCl.

Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

Vortex for 30 seconds until the solution is perfectly clear.

Aliquot into 50 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Working Solutions
Dilute the stock solution into the assay buffer (e.g., Krebs-Ringer HEPES) immediately before

use.

Max DMSO Concentration: Ensure the final DMSO concentration in the cell assay does not

exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Serial Dilution: Prepare a range from

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1158299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


M to

M (1 nM to 100 µM) to capture the full dose-response curve.

Protocol 1: Monoamine Uptake Inhibition Assay
Objective: Determine the IC

of 5-IAI for SERT, DAT, and NET transporters. System: Rat Brain Synaptosomes (Standard
Model) or Transfected HEK-293 Cells.

A. Synaptosome Preparation (Rat Cortex/Striatum)
Rationale: Synaptosomes retain the native nerve terminal architecture, providing the most

physiologically relevant model for transporter kinetics.

Dissection: Rapidly decapitate male Sprague-Dawley rats. Dissect the frontal cortex (for

SERT/NET) and striatum (for DAT) on ice.

Homogenization: Homogenize tissue in 10 volumes of ice-cold 0.32 M sucrose using a

glass-Teflon homogenizer (10 strokes at 800 rpm).

Centrifugation:

Spin at 1,000 x g for 10 min at 4°C (remove nuclear debris).

Collect supernatant (S1) and spin at 20,000 x g for 20 min at 4°C.

Resuspend the resulting pellet (P2) in Krebs-Henseleit buffer (pH 7.4) containing glucose

and pargyline (MAO inhibitor).

B. Uptake Assay Workflow
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Figure 1: Workflow for Radioligand Uptake Inhibition Assay.

C. Detailed Steps
Plating: Add 50 µL of synaptosomal suspension to 96-well plates.

Drug Addition: Add 25 µL of 5-IAI working solutions. Include Fluoxetine (SERT control) or

GBR-12909 (DAT control) as positive controls.

Pre-incubation: Incubate for 10 min at 37°C to allow drug-transporter equilibrium.

Initiation: Add 25 µL of radioligand (

-5-HT or

-DA, final conc. ~2-5 nM).

Transport: Incubate for 5 minutes (DA) or 15 minutes (5-HT) at 37°C.

Note: Keep incubation times short to measure initial velocity (

).

Termination: Rapidly filter through Whatman GF/B filters pre-soaked in 0.1% PEI

(polyethyleneimine) using a cell harvester. Wash 3x with 3 mL ice-cold buffer.

Quantification: Measure radioactivity via liquid scintillation counting.

Protocol 2: Neurotoxicity Assessment (MTT Assay)
Objective: Distinguish between functional transporter inhibition and cellular toxicity. Cell Line:

SH-SY5Y (Human Neuroblastoma) or PC12 (Rat Pheochromocytoma).

Seeding: Seed cells at

cells/well in 96-well plates. Incubate for 24h to allow attachment.

Treatment: Expose cells to 5-IAI (1 µM - 1 mM) for 24 hours and 48 hours.

Control: Use p-chloroamphetamine (PCA) as a positive neurotoxic control.
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MTT Addition: Add MTT reagent (0.5 mg/mL final) and incubate for 3-4 hours at 37°C.

Solubilization: Aspirate medium and dissolve formazan crystals in DMSO.

Readout: Measure absorbance at 570 nm.

Interpretation: Toxicity is defined as a statistically significant reduction in cell viability

compared to vehicle control. 5-IAI should show minimal toxicity at concentrations where PCA

is cytotoxic.

Data Analysis & Expected Results
Calculation of IC50
Use non-linear regression (sigmoidal dose-response, variable slope) to fit the data:

Where

is the log concentration of 5-IAI.

Comparative Pharmacological Profile
Parameter 5-IAI (Expected)

PCA (Neurotoxic
Control)

MDMA (Reference)

SERT IC ~200 - 500 nM ~150 nM ~200 nM

DAT IC > 1000 nM ~3000 nM ~1000 nM

5-HT Release Potent Potent Potent

Neurotoxicity Low / None High Moderate

Note: 5-IAI is approximately 75% as potent as PCA in inhibiting 5-HT uptake but lacks the

severe long-term serotonin depletion effects.[1][2]
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Figure 2: Proposed Mechanism of Action. 5-IAI acts as a substrate-type releaser, reversing the

SERT transporter to efflux serotonin.
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Cayman Chemical.5-IAI (hydrochloride) Product Information & Safety Data Sheet.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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